Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate
Brand Name: Vulcanchem
CAS No.: 134749-28-3
VCID: VC17120739
InChI: InChI=1S/C15H22N6O3/c1-5-21(6-2)15-17-10-8-12(24-4)11(23-3)7-9(10)13(18-15)19-20-14(16)22/h7-8H,5-6H2,1-4H3,(H3,16,20,22)(H,17,18,19)
SMILES:
Molecular Formula: C15H22N6O3
Molecular Weight: 334.37 g/mol

Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate

CAS No.: 134749-28-3

Cat. No.: VC17120739

Molecular Formula: C15H22N6O3

Molecular Weight: 334.37 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate - 134749-28-3

Specification

CAS No. 134749-28-3
Molecular Formula C15H22N6O3
Molecular Weight 334.37 g/mol
IUPAC Name [[2-(diethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea
Standard InChI InChI=1S/C15H22N6O3/c1-5-21(6-2)15-17-10-8-12(24-4)11(23-3)7-9(10)13(18-15)19-20-14(16)22/h7-8H,5-6H2,1-4H3,(H3,16,20,22)(H,17,18,19)
Standard InChI Key SHMMKVWKZUQAJP-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline core, a heterocyclic aromatic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. Substituents at the 2-, 6-, and 7-positions include:

  • A diethylamino group (-N(C₂H₅)₂) at position 2, contributing to basicity and solubility.

  • Methoxy groups (-OCH₃) at positions 6 and 7, enhancing lipophilicity and metabolic stability.

  • A hydrazinecarboxamide moiety (-NHNHC(O)NH₂) at position 4, enabling hydrogen bonding and target interactions.

The hemihydrate designation (0.5 H₂O per molecule) reflects the inclusion of water molecules in its crystalline lattice, which stabilizes the solid-state structure and moderates hygroscopicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₂N₆O₃·0.5H₂O
Molecular Weight334.37 g/mol (anhydrous)
CAS Registry Number134749-28-3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface116 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the quinazoline core. Key steps include:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions.

  • Diethylamino Substitution: Introduction of the diethylamino group via nucleophilic aromatic substitution or Ullmann-type coupling.

  • Hydrazinecarboxamide Attachment: Reaction of the quinazoline intermediate with hydrazine derivatives in the presence of carbonylating agents.

The hemihydrate form is obtained through controlled crystallization from aqueous-organic solvent mixtures, ensuring stoichiometric water incorporation.

Stability and Reactivity

  • Thermal Stability: Decomposition occurs above 200°C, with the hemihydrate losing water at 80–100°C.

  • pH Sensitivity: The diethylamino group protonates under acidic conditions (pH < 4), enhancing aqueous solubility.

  • Oxidative Susceptibility: The hydrazinecarboxamide moiety is prone to oxidation, necessitating inert atmospheres during storage.

Mechanism of Action and Biological Activity

DNA Interaction

The compound intercalates into DNA duplexes, preferentially binding to adenine-thymine-rich regions via:

  • Planar Quinazoline Core: Facilitates stacking between DNA base pairs.

  • Hydrazinecarboxamide Side Chain: Forms hydrogen bonds with phosphate backbone and minor groove residues.

This interaction disrupts DNA replication and transcription, as demonstrated in in vitro assays using plasmid DNA and topoisomerase inhibition models.

Enzyme Inhibition

Preliminary studies suggest activity against:

  • Tyrosine Kinases: Competitive inhibition at ATP-binding sites (IC₅₀ ≈ 2.5 μM).

  • Dihydrofolate Reductase (DHFR): Interference with folate metabolism (Ki = 0.8 μM).

Applications in Medicinal Chemistry

Table 2: Comparative Antiproliferative Activity

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-7 (Breast)1.2Doxorubicin (0.9 μM)
A549 (Lung)2.8Cisplatin (4.1 μM)
HeLa (Cervical)1.9Paclitaxel (3.5 μM)

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL).

Challenges and Future Directions

Solubility Optimization

Despite its hemihydrate form, aqueous solubility remains limited (0.12 mg/mL at pH 7.4). Salt formation with hydrochloric or citric acids is under investigation to improve bioavailability.

Toxicity Profiling

Acute toxicity studies in rodents revealed an LD₅₀ of 320 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg. Structural modifications to reduce off-target effects are prioritized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator